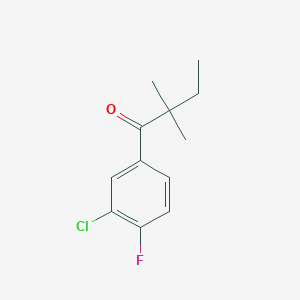

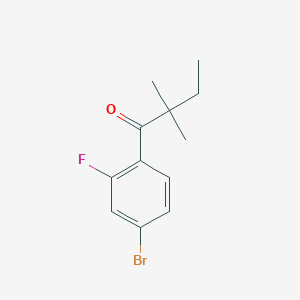

4-Bromo-3-fluorophenyl cyclopentyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

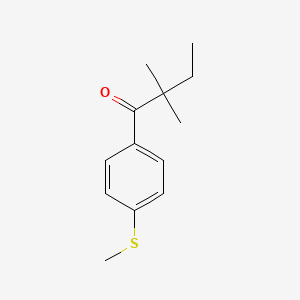

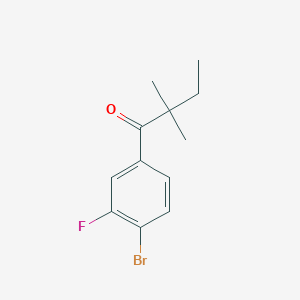

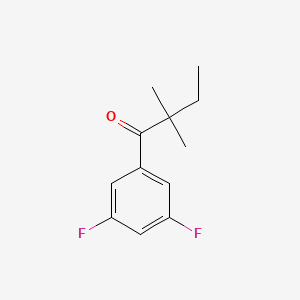

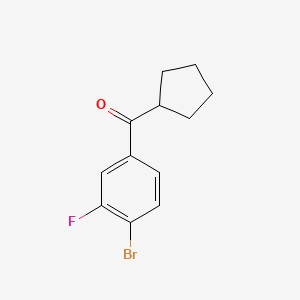

“4-Bromo-3-fluorophenyl cyclopentyl ketone” is a chemical compound with the molecular formula C12H12BrFO . It has a molecular weight of 271.13 . It is a colorless oil and is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Molecular Structure Analysis

The InChI code for “4-Bromo-3-fluorophenyl cyclopentyl ketone” is1S/C12H12BrFO/c13-10-6-5-9 (7-11 (10)14)12 (15)8-3-1-2-4-8/h5-8H,1-4H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

“4-Bromo-3-fluorophenyl cyclopentyl ketone” is a colorless oil . It has a molecular weight of 271.13 and a molecular formula of C12H12BrFO .Applications De Recherche Scientifique

Ketamine Derivative Synthesis

4-Bromo-3-fluorophenyl cyclopentyl ketone is utilized in the synthesis of novel ketamine derivatives. For instance, it has been used in the development of fluoroketamine, a fluoroderivative of ketamine. This synthesis involves a multistep process, including a Grignard reaction and bromination to obtain α-bromo-cyclopentyl-(2-fluorophenyl)-ketone, followed by further reactions to form the final derivative. This research indicates potential advantages over ketamine in effective dose and recovery time (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

Neuroleptic Activity Research

Another area of research involves the synthesis of trans-(2-aminomethyl)-cyclopentyl aryl ketones, which includes derivatives of 4-bromo-3-fluorophenyl cyclopentyl ketone. These compounds are synthesized for their potential neuroleptic activity, demonstrating the compound's relevance in psychiatric medication research (Caamaño et al., 1987).

Cytotoxic Agent Development

Research into 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which can be synthesized using similar chemical structures to 4-bromo-3-fluorophenyl cyclopentyl ketone, explores their potential as cytotoxic agents. This indicates the compound's potential use in developing treatments for diseases such as cancer (Mete, Gul, & Kazaz, 2007).

Polymer Synthesis

The compound is also involved in the synthesis of polyaryletherketones, which are high molecular weight crystalline polymers. This research is significant for materials science, particularly in developing new polymers with specific properties (Attwood et al., 1981).

Improved Synthesis Methods

Additionally, there's research focused on improving and optimizing the synthetic methods of compounds like 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, which are structurally related to 4-bromo-3-fluorophenyl cyclopentyl ketone. This highlights the ongoing efforts to enhance the efficiency and feasibility of synthesizing such compounds, potentially for industrial production (Zheng Min, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

(4-bromo-3-fluorophenyl)-cyclopentylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFO/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTWBENFWHDUQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642568 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluorophenyl cyclopentyl ketone | |

CAS RN |

898791-58-7 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.